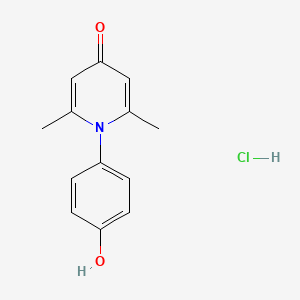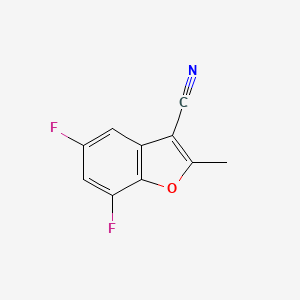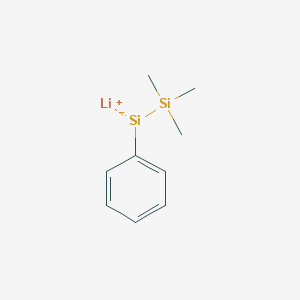![molecular formula C18H24IN3O2 B14229242 1-Piperidinecarboxylic acid, 3-(2-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-, 1,1-dimethylethyl ester](/img/structure/B14229242.png)
1-Piperidinecarboxylic acid, 3-(2-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-, 1,1-dimethylethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Piperidinecarboxylic acid, 3-(2-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-, 1,1-dimethylethyl ester is a complex organic compound that belongs to the class of pyrrolo[2,3-b]pyridine derivatives. These compounds are known for their significant biological activities and potential applications in medicinal chemistry. The presence of the iodine atom and the pyrrolo[2,3-b]pyridine core makes this compound particularly interesting for research and development in various scientific fields.
準備方法
The synthesis of 1-Piperidinecarboxylic acid, 3-(2-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-, 1,1-dimethylethyl ester involves several steps. The starting material, 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, is reacted with a substituted aldehyde under specific conditions to obtain the desired compound . The reaction typically occurs at elevated temperatures, around 50°C, and may require the use of catalysts or other reagents to facilitate the process .
化学反応の分析
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like iodine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce different functional groups into the molecule .
科学的研究の応用
1-Piperidinecarboxylic acid, 3-(2-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-, 1,1-dimethylethyl ester has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an inhibitor of fibroblast growth factor receptors (FGFRs), which are involved in various types of cancer . The compound’s ability to inhibit FGFRs makes it a promising candidate for the development of new cancer therapies . Additionally, it may have applications in the pharmaceutical industry for the development of new drugs and treatments .
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as FGFRs . By binding to these receptors, the compound can inhibit their activity and disrupt the signaling pathways that promote cancer cell growth and proliferation . The molecular pathways involved include the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways, which are critical for cell survival and proliferation . By targeting these pathways, the compound can effectively inhibit cancer cell growth and induce apoptosis .
類似化合物との比較
Similar compounds to 1-Piperidinecarboxylic acid, 3-(2-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-, 1,1-dimethylethyl ester include other pyrrolo[2,3-b]pyridine derivatives, such as 1H-pyrrolo[2,3-b]pyridine and its various substituted analogs . These compounds share a similar core structure but differ in the substituents attached to the pyridine ring . The presence of the iodine atom and the specific substitution pattern in the compound of interest makes it unique and potentially more effective as an FGFR inhibitor . Other similar compounds include indole derivatives, which also exhibit significant biological activities and are used in various medicinal applications .
特性
分子式 |
C18H24IN3O2 |
|---|---|
分子量 |
441.3 g/mol |
IUPAC名 |
tert-butyl 3-(2-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H24IN3O2/c1-11-8-13-14(15(19)21-16(13)20-9-11)12-6-5-7-22(10-12)17(23)24-18(2,3)4/h8-9,12H,5-7,10H2,1-4H3,(H,20,21) |
InChIキー |
LWVUDLQECLEENY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(NC(=C2C3CCCN(C3)C(=O)OC(C)(C)C)I)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


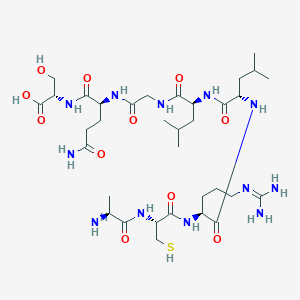
![5-Hydroxy-3-[(1H-imidazol-5-yl)methylidene]-1-benzofuran-2(3H)-one](/img/structure/B14229161.png)
![Ethyl [1-(3-hydroxypropyl)pyrrolidin-2-ylidene]acetate](/img/structure/B14229165.png)
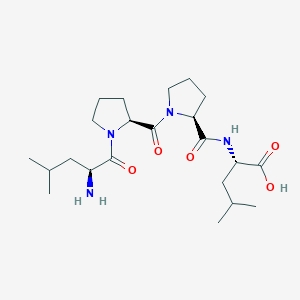
![N-{2-[(5-Chloro-2-nitrophenyl)sulfanyl]-4-ethoxyphenyl}formamide](/img/structure/B14229175.png)
![5-([1,1'-Biphenyl]-4-yl)-2,3-dimethyl-1,3-oxazol-3-ium iodide](/img/structure/B14229180.png)
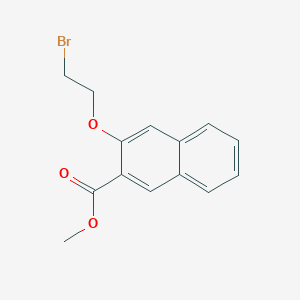
![(4R)-4-Methyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14229189.png)
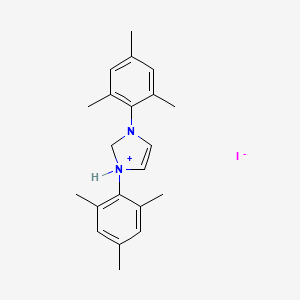
![Phosphonic acid, [(2R)-2-amino-2-(4-chlorophenyl)ethyl]-, diethyl ester](/img/structure/B14229202.png)

